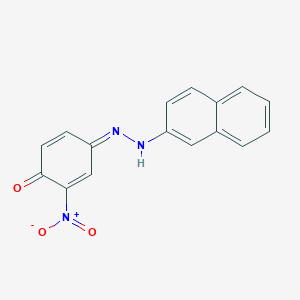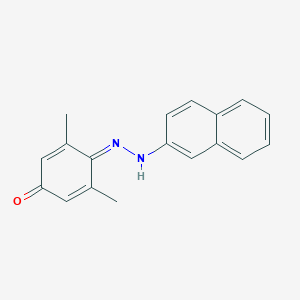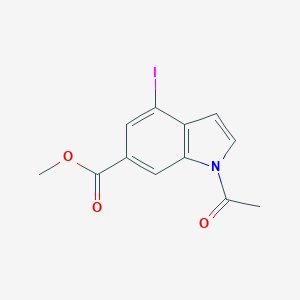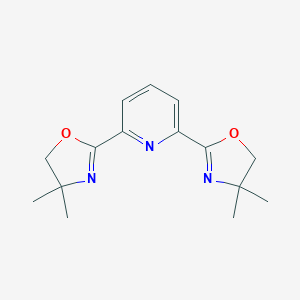![molecular formula C31H22ClN3O2S2 B283073 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic molecule with potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed that this compound acts by inhibiting the growth of cancer cells and bacteria. It is also thought to disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has a cytotoxic effect on cancer cells. It also exhibits antibacterial and antifungal activity against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential as a new drug candidate. This compound has shown promising results in vitro, and further studies may lead to the development of new drugs for cancer, bacterial, and fungal infections. However, one limitation of using this compound in lab experiments is its moderate yield and purity, which may require further purification techniques.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to study the mechanism of action of this compound in more detail to better understand its potential as a new drug candidate. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies may be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored through structural modifications and optimization.
Synthesemethoden
The synthesis of 3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a base catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of this synthesis method is moderate, but the purity of the compound can be improved through further purification techniques.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer, antimicrobial, and antifungal properties. In vitro studies have shown that this compound has a cytotoxic effect on cancer cells, and it also exhibits antibacterial and antifungal activity against various strains of bacteria and fungi.
Eigenschaften
Molekularformel |
C31H22ClN3O2S2 |
|---|---|
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
(7E)-2-benzoyl-4-(4-chlorophenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C31H22ClN3O2S2/c1-21-12-14-22(15-13-21)20-27-30(37)34(25-10-6-3-7-11-25)31(38-27)35(26-18-16-24(32)17-19-26)33-29(39-31)28(36)23-8-4-2-5-9-23/h2-20H,1H3/b27-20+ |
InChI-Schlüssel |
DMJPFKQODWPTMY-NHFJDJAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)



![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)


![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)


![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)